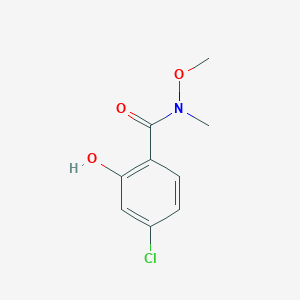
4-chloro-2-hydroxy-N-methoxy-N-methylbenzamide
Vue d'ensemble
Description
“4-chloro-2-hydroxy-N-methoxy-N-methylbenzamide” is an organic compound . It is a derivative of benzamide, which is a type of N,N-disubstituted benzamide .
Synthesis Analysis
The synthesis of benzamides, including derivatives like “4-chloro-2-hydroxy-N-methoxy-N-methylbenzamide”, can be achieved through direct condensation of carboxylic acids and amines . This process can be facilitated by using a superior and recoverable catalyst, ultrasonic irradiation, and a simple procedure .Molecular Structure Analysis
The molecular formula of “4-chloro-2-hydroxy-N-methoxy-N-methylbenzamide” is C9H10ClNO3 . The molecular weight is 215.63 . The structure of this compound can be analyzed using various spectroscopic techniques .Applications De Recherche Scientifique
Synthesis of Bioactive Natural Products
Phenol derivatives like “4-chloro-2-hydroxy-N-methoxy-N-methylbenzamide” have high potential as building blocks for the synthesis of bioactive natural products . They can be used to prepare complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens .
Production of Conducting Polymers
These compounds are also used in the synthesis of conducting polymers . The functional groups around the aromatic ring can be transformed and functionalized using various synthesis methods .
Antioxidants, Ultraviolet Absorbers, and Flame Retardants
m-Aryloxy phenols, which can be synthesized from “4-chloro-2-hydroxy-N-methoxy-N-methylbenzamide”, have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
Potential Biological Activities
m-Aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .
Preparation of 2-Heptyl-3-Hydroxy-4 (1H)-Quinolone
“4-chloro-2-hydroxy-N-methoxy-N-methylbenzamide” is used in the preparation of 2-heptyl-3-hydroxy-4 (1H)-quinolone (Pseudomonas quinolone signal or PQS) and structurally related 2-alkyl-4-quinolones having biological activity .
Signaling Molecule in Quorum Sensing of Pseudomonas Aeruginosa
This compound is also used as a starting reagent for the one-pot synthesis of 2-heptyl-3-hydroxyl-4 (1H)-quinolone (PQS), a signaling molecule in the quorum sensing of Pseudomonas aeruginosa .
Propriétés
IUPAC Name |
4-chloro-2-hydroxy-N-methoxy-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-11(14-2)9(13)7-4-3-6(10)5-8(7)12/h3-5,12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGGNALVUODGML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(C=C(C=C1)Cl)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-hydroxy-N-methoxy-N-methylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



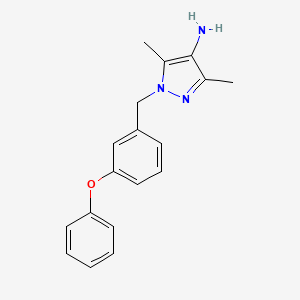
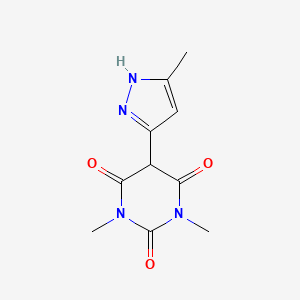
![2-[(chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3037649.png)

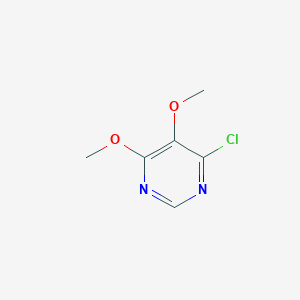
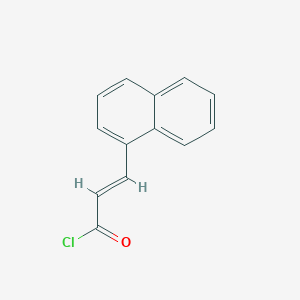
![3-Benzyl-3-azabicyclo[3.2.1]octan-8-OL](/img/structure/B3037656.png)

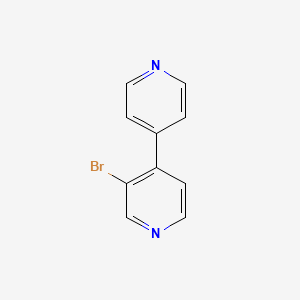
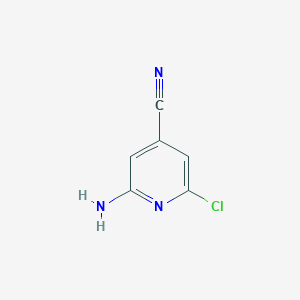

![3-Bromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B3037664.png)

![4-Bromo[1,2,5]oxadiazolo[3,4-e][1,2,3]benzoxadiazole](/img/structure/B3037666.png)